molecular formula C14H20Cl2N4O2S B14002931 N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide CAS No. 55469-84-6

N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide

Cat. No.: B14002931
CAS No.: 55469-84-6
M. Wt: 379.3 g/mol
InChI Key: FQFAZLDHLDLRCE-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two chloroethyl groups, a pyrrolidine ring, and a diazenyl-benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with pyrrolidine to form 4-pyrrolidin-1-ylbenzenesulfonamide. This intermediate is then reacted with 2-chloroethylamine hydrochloride under controlled conditions to introduce the chloroethyl groups, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its alkylating properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the alkylation of DNA, RNA, and proteins, disrupting their normal function and potentially causing cell death. The compound’s molecular targets include guanine bases in DNA, leading to cross-linking and inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-chloroethyl)amine: Known for its use in chemotherapy as an alkylating agent.

    N,N-Bis(2-chloroethyl)aniline: Used in the synthesis of various organic compounds and materials.

    N,N-Bis(2-chloroethyl)cyclopropanamine: Studied for its potential biological activity and chemical properties.

Uniqueness

N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in scientific research and industry, making it a valuable compound for further exploration.

Properties

CAS No.

55469-84-6

Molecular Formula

C14H20Cl2N4O2S

Molecular Weight

379.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-(pyrrolidin-1-yldiazenyl)benzenesulfonamide

InChI

InChI=1S/C14H20Cl2N4O2S/c15-7-11-20(12-8-16)23(21,22)14-5-3-13(4-6-14)17-18-19-9-1-2-10-19/h3-6H,1-2,7-12H2

InChI Key

FQFAZLDHLDLRCE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)N=NC2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl

Origin of Product

United States

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